molecular formula C7H13Cl2N3 B134685 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride CAS No. 157327-45-2

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride

Cat. No. B134685
CAS RN: 157327-45-2
M. Wt: 210.1 g/mol
InChI Key: ABBAYPXCQSWDQG-UHFFFAOYSA-N
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Description

The compound "2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride" is a derivative of the pyrazolopyridine family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. The structure of this compound suggests it is a fused bicyclic molecule containing both pyrazole and pyridine rings.

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds has been achieved through various methods. For instance, a regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines was reported using ultrasound-promoted reactions, which provided excellent yields in short reaction times . Another method involved an electrochemical strategy to synthesize 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones using an electrogenerated base, highlighting the environmentally benign nature of the process . These methods demonstrate the versatility and efficiency of synthesizing pyrazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives has been extensively studied. For example, the crystal structures of mononuclear complexes with related ligands have been characterized, revealing various coordination geometries and supramolecular interactions . The crystal structure of another derivative, 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine, showed an orthogonal arrangement of the phenyl ring and a cis/cis arrangement of the ester groups . These studies provide insights into the structural aspects of pyrazolopyridine compounds.

Chemical Reactions Analysis

The reactivity of pyrazolopyridine derivatives can lead to a variety of chemical transformations. For instance, the spontaneous transformation products of a related compound in crystal and solution were studied, revealing the formation of a complex mixture of products under different conditions . This indicates that the chemical behavior of such compounds can be quite complex and is influenced by the environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The photoluminescent properties of certain complexes have been analyzed, showing potential for applications in materials science . Additionally, the antiproliferative activity of some derivatives against various cancer cell lines has been evaluated, with some compounds showing promising activity . This suggests that the physical and chemical properties of these compounds are significant for their biological activity.

Scientific Research Applications

Kinase Inhibition

  • Pyrazolo[3,4-b]pyridine has been identified as a versatile scaffold for the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. These compounds typically bind to the hinge region of the kinase, demonstrating potency and selectivity, which are crucial for kinase inhibitor design. This scaffold has been claimed in many patents for kinase inhibition, highlighting its significance in medicinal chemistry (Steve Wenglowsky, 2013).

Synthetic Pathways and Catalysis

  • The synthesis and application of hybrid catalysts have been explored for the development of pyranopyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. Hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts have been utilized for the synthesis of various heterocyclic compounds, demonstrating the broad applicability of these scaffolds in drug development (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Medicinal Chemistry Applications

  • Pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structural-activity relationship studies of this scaffold have led to the development of various drug-like candidates, indicating the potential for further exploitation of similar scaffolds in medicinal chemistry (S. Cherukupalli, R. Karpoormath, et al., 2017).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Future research could focus on the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Additionally, compounds with an electron-deficient aromatic ring at R2 have shown better inhibition of c-Met, indicating a potential direction for future studies .

Mechanism of Action

Target of Action

Similar compounds have shown antiproliferative activity against cancer cell lines , suggesting potential targets within cellular proliferation pathways.

Mode of Action

It has been suggested that similar compounds can induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest a complex mode of action that combines antiproliferative effects with the induction of cell death .

Biochemical Pathways

The compound’s interaction with its targets likely affects multiple biochemical pathways. The induction of PARP-1 cleavage and activation of caspase 9 suggest involvement in apoptosis pathways . The reduction in PCNA levels indicates potential effects on DNA replication and cell cycle progression .

Result of Action

The compound’s action results in a decrease in cellular proliferation and an increase in cell death, as evidenced by its antiproliferative activity against cancer cell lines . This is likely due to its effects on apoptosis and cell cycle progression pathways .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. It’s worth noting that similar compounds have been identified as potent pH indicators, suggesting that changes in environmental pH could potentially influence their activity .

properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-5-6-4-8-3-2-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBAYPXCQSWDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CNCCC2=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671944
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157327-45-2
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
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